ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes an indole moiety, a thiazolopyrimidine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a thiazolopyrimidine precursor under specific reaction conditions. The reaction often requires the use of catalysts, such as p-toluenesulfonic acid, and solvents like toluene to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or thiazolopyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific structural features, such as the combination of an indole moiety with a thiazolopyrimidine ring and an ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
Ethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its anticancer potential and mechanisms of action.
Chemical Structure and Properties
The compound belongs to a class of thiazolo-pyrimidines characterized by their unique heterocyclic structure. The presence of multiple functional groups enhances its reactivity and potential biological activity. The molecular formula is C25H24N4O6S, with a molecular weight of 520.55 g/mol.
Biological Activity
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl (2Z)-7-methyl... exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines through different mechanisms:
- Cell Cycle Arrest : Some thiazolo-pyrimidine derivatives induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
- Inhibition of Kinases : These compounds often target specific kinases involved in cancer progression, such as HSET (KIFC1), which plays a crucial role in mitotic spindle formation in cancer cells. Inhibition of HSET leads to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .
- Induction of Apoptosis : Ethyl (2Z)-7-methyl... has been observed to activate apoptotic pathways, including the caspase cascade, which is essential for programmed cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
-
Study on Thiazole Derivatives : A study demonstrated that certain thiazole-based compounds exhibited micromolar inhibition against HSET, with modifications leading to enhanced potency. Specifically, the removal or modification of specific substituents significantly affected the anticancer activity .
Compound Modification Potency Change Removal of methyl group 65-fold reduction Removal of ethyl ester 3000-fold reduction - Anticancer Potential Against Specific Cell Lines : Research on similar compounds indicated significant activity against HT-29 colon cancer cells and moderate activity against K562 leukemia cells. These findings suggest a broad spectrum of activity for thiazolo-pyrimidine derivatives .
The mechanisms through which ethyl (2Z)-7-methyl... exerts its biological effects include:
- Targeting Mitotic Kinesins : By inhibiting mitotic kinesins like HSET, these compounds disrupt normal mitotic processes, leading to cell death.
- Modulating Signaling Pathways : The compound may influence various signaling pathways associated with cell survival and proliferation.
Properties
Molecular Formula |
C25H21N3O4S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
ethyl (2Z)-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21N3O4S/c1-4-32-24(31)18-14(2)26-25-28(20(18)15-10-6-5-7-11-15)23(30)21(33-25)19-16-12-8-9-13-17(16)27(3)22(19)29/h5-13,20H,4H2,1-3H3/b21-19- |
InChI Key |
UAIGMTCVTOGDRN-VZCXRCSSSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=C4C5=CC=CC=C5N(C4=O)C)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.